![molecular formula C15H10ClF3O B13901735 4'-Chloro-3-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13901735.png)
4'-Chloro-3-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Chloro-3-methyl-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that features a biphenyl core substituted with chloro, methyl, and trifluoromethyl groups, along with an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-3-methyl-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
4’-Chloro-3-methyl-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Major Products
Oxidation: 4’-Chloro-3-methyl-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-Chloro-3-methyl-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
4’-Chloro-3-methyl-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
作用機序
The mechanism of action of 4’-Chloro-3-methyl-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group, facilitating nucleophilic addition reactions. In biological systems, its interactions with molecular targets such as enzymes or receptors can lead to various biochemical effects, although detailed studies are required to elucidate these pathways .
類似化合物との比較
Similar Compounds
4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride: Another compound with a trifluoromethyl group, used in organic synthesis as a sulfonylating agent.
4-Methyl-3-(trifluoromethyl)benzoic acid: A structurally related compound used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
4’-Chloro-3-methyl-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations and applications. The presence of the trifluoromethyl group enhances its chemical stability and lipophilicity, making it valuable in the development of new materials and pharmaceuticals .
特性
分子式 |
C15H10ClF3O |
|---|---|
分子量 |
298.68 g/mol |
IUPAC名 |
4-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzaldehyde |
InChI |
InChI=1S/C15H10ClF3O/c1-9-6-10(2-3-12(9)8-20)11-4-5-14(16)13(7-11)15(17,18)19/h2-8H,1H3 |
InChIキー |
WDTDINATNCJYKE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C(F)(F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


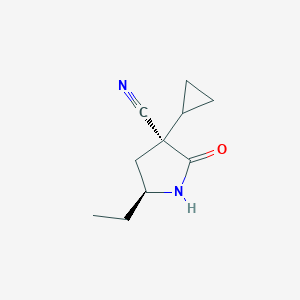
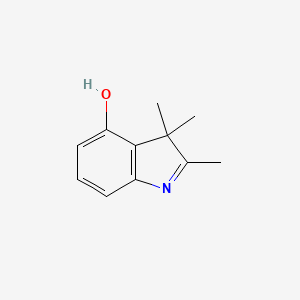

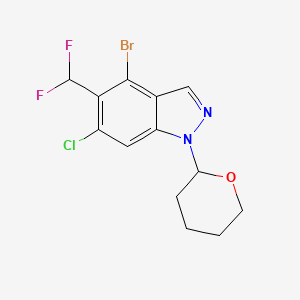

![tert-Butyl (1R,2S,3S,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13901683.png)
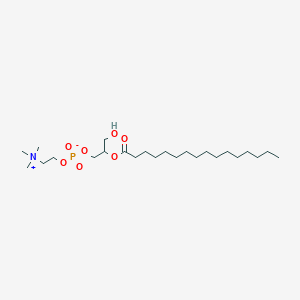
![tert-butyl N-[4-(methylcarbamothioylamino)phenyl]carbamate](/img/structure/B13901687.png)
![1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-iodo-7-methoxyisoquinoline-6-carbonitrile](/img/structure/B13901690.png)
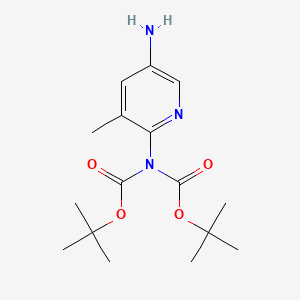
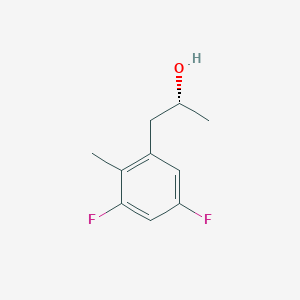
![Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane](/img/structure/B13901714.png)


